Thidiazimin

Description

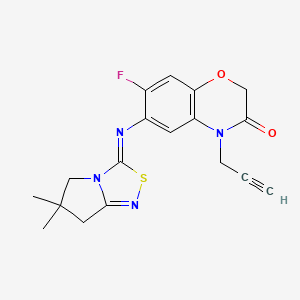

Structure

3D Structure

Properties

CAS No. |

123249-43-4 |

|---|---|

Molecular Formula |

C18H17FN4O2S |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

6-[(6,6-dimethyl-5,7-dihydropyrrolo[2,1-c][1,2,4]thiadiazol-3-ylidene)amino]-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C18H17FN4O2S/c1-4-5-22-13-7-12(11(19)6-14(13)25-9-16(22)24)20-17-23-10-18(2,3)8-15(23)21-26-17/h1,6-7H,5,8-10H2,2-3H3 |

InChI Key |

HZKBYBNLTLVSPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=NSC(=NC3=CC4=C(C=C3F)OCC(=O)N4CC#C)N2C1)C |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways of Thidiazimin and Analogues

The synthesis of this compound, a compound featuring a complex heterocyclic framework, is understood to involve the strategic combination of its core structural components: a benzoxazinone (B8607429) moiety and a thiadiazole ring. While specific proprietary synthetic routes are not always publicly detailed, the established principles of heterocyclic chemistry allow for the outlining of plausible and recognized synthetic pathways.

Key Reaction Mechanisms in Core Structure Formation

The formation of the this compound core likely involves a multi-step process, beginning with the synthesis of the benzoxazinone and thiadiazole precursors, followed by their coupling.

Benzoxazinone Ring Formation: The synthesis of 4H-3,1-benzoxazin-4-ones is a well-documented process in organic chemistry. organic-chemistry.orgscispace.commdpi.com A common and effective method involves the acylation of anthranilic acids with appropriate acyl chlorides. mdpi.com This reaction proceeds via an N-acylation of the amino group of anthranilic acid, followed by a cyclization/dehydration step to form the benzoxazinone ring. The use of a coupling agent or a dehydrating agent such as cyanuric chloride can facilitate this ring closure. scispace.com

A plausible mechanism for the one-pot synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one, a key intermediate, can be initiated by the reaction of an anthranilic acid with an appropriate acyl chloride in the presence of a base like potassium carbonate. mdpi.com

Thiadiazole Ring Synthesis: The 1,3,4-thiadiazole (B1197879) ring, the other critical component of this compound, can be synthesized through various established methods. One of the most common is the reaction of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their derivatives (like acid chlorides or esters) under dehydrating conditions. Another approach involves the oxidative cyclization of thiosemicarbazones. peerj.com

Coupling of Precursors: The final step in the synthesis of the this compound core would involve the coupling of the pre-formed benzoxazinone and thiadiazole moieties. This could be achieved through the formation of a linker between the two heterocyclic systems, for instance, by having a reactive functional group on one precursor that can react with the other. The specific nature of this linking chemistry would be dependent on the exact substitution pattern of the final this compound molecule.

Stereoselective Synthesis Approaches

The concept of stereoselectivity is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. numberanalytics.com While specific studies on the stereoselective synthesis of this compound are not extensively reported in publicly available literature, general principles of asymmetric synthesis can be applied.

If this compound or its analogues possess a chiral center, its stereoselective synthesis could be approached in several ways:

Chiral Pool Synthesis: This approach would utilize a readily available chiral starting material that already contains the desired stereocenter. The synthesis would then proceed in a way that preserves this stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in a key bond-forming reaction, leading to the preferential formation of one enantiomer. nih.govnih.gov For example, a stereoselective reduction of a ketone or an imine at a crucial step could set the desired stereochemistry.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed.

Given the complexity of the this compound structure, a combination of these strategies might be employed to achieve a high degree of stereocontrol.

Design Principles for Novel this compound Derivatives

The development of novel analogues of a lead compound like this compound is a cornerstone of modern agrochemical research, aiming to improve efficacy, selectivity, or environmental profile.

Scaffold Modification and Substitution Strategies

Scaffold modification involves altering the core structure of the molecule. For this compound, this could include:

Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzene ring of the benzoxazinone moiety can significantly impact the electronic and lipophilic properties of the molecule, potentially influencing its interaction with its biological target. nih.gov

Modification of the Linker: If a linker connects the benzoxazinone and thiadiazole rings, its length, flexibility, and chemical nature can be altered to optimize the spatial orientation of the two heterocyclic systems.

Scaffold Hopping: This advanced strategy involves replacing the benzoxazinone or thiadiazole core with a different heterocyclic system that mimics the key pharmacophoric features of the original scaffold. nih.govbiosolveit.deuniroma1.itbhsai.orgchemrxiv.org This can lead to the discovery of completely new chemical classes with similar biological activity but potentially improved properties. nih.govuniroma1.itbhsai.org

Integration of Heterocyclic Moieties

The introduction of additional heterocyclic moieties is a common strategy in drug and agrochemical design to enhance biological activity and modulate physicochemical properties. aphrc.orgnih.govanalis.com.my In the context of this compound derivatives, this could involve:

Appending Heterocycles: Attaching other small heterocyclic rings (e.g., pyrazole, triazole, oxadiazole) to the this compound scaffold. peerj.comacs.org These appended heterocycles can introduce new interaction points with the biological target or improve properties like solubility and metabolic stability.

Fused Heterocyclic Systems: Creating fused ring systems by building another heterocyclic ring onto the existing benzoxazinone or thiadiazole core.

The selection of the heterocyclic moiety to be introduced would be guided by structure-activity relationship (SAR) studies and computational modeling to predict favorable interactions.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly important in the chemical industry, including the agrochemical sector, to minimize environmental impact. ijarsct.co.inelsevier.commdpi.comelsevier.comfrontiersin.org For the synthesis of this compound and its derivatives, several green chemistry approaches could be considered:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. ijarsct.co.in

Catalytic Reactions: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency, reduce waste, and allow for easier catalyst recovery and reuse. mdpi.comresearchgate.net For instance, enzyme-catalyzed reactions can offer high selectivity under mild conditions. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.inmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

By integrating these green chemistry principles, the synthesis of this compound and its future analogues can be made more sustainable and environmentally responsible.

Advanced Techniques in Compound Characterization

The structural elucidation and confirmation of compounds like this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the nature of the functional groups present. openaccessjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For a compound with a benzoxazinone core, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework. researchgate.net

In the ¹H NMR spectrum of a benzoxazinone derivative, the aromatic protons on the benzene ring would typically appear as a set of multiplets in the downfield region of the spectrum. amazonaws.com The chemical shifts and coupling constants of these protons provide information about their substitution pattern on the aromatic ring. Protons on any substituent groups would have characteristic chemical shifts depending on their electronic environment.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. amazonaws.com The carbonyl carbon of the lactone or lactam in the benzoxazinone ring would show a characteristic signal in the highly deshielded region of the spectrum. The signals for the aromatic carbons and any carbons in the substituent groups would also be observed at their respective characteristic chemical shifts. amazonaws.com The structures of newly synthesized benzoxazinone derivatives are routinely confirmed using ¹H-NMR and ¹³C-NMR spectral data. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). googleapis.com This information is crucial for confirming the identity of a synthesized compound like this compound.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing a highly accurate mass measurement. This precision allows for the determination of the elemental composition of the molecule. ebi.ac.uk From the exact mass, a unique molecular formula can be calculated, which is an essential piece of data for confirming the structure of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. The structures of synthesized benzoxazinone compounds are often confirmed using mass spectrometry. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific chemical bonds. openaccessjournals.com

Molecular Mechanisms of Action

Primary Biochemical Target Identification and Characterization

The principal mode of action for Thidiazimin is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). herts.ac.ukpioneer.comweedscience.org This enzyme is a critical component in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules such as chlorophylls (B1240455) and hemes. ucanr.edu

Protoporphyrinogen Oxidase (PPO) Inhibition Dynamics

This compound acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplasts of plant cells. herts.ac.ukucanr.edu The PPO enzyme catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to form protoporphyrin IX (PPIX). ucanr.edupioneer.com By blocking this crucial step, this compound disrupts the normal flow of the chlorophyll (B73375) and heme biosynthesis pathways. ucanr.edu This inhibition leads to the accumulation of the substrate, protoporphyrinogen IX, within the cell. pioneer.com

The accumulated protoporphyrinogen IX leaks from its normal biosynthetic location and interacts with light and oxygen, leading to the formation of highly reactive singlet oxygen. pioneer.com This process initiates a cascade of destructive events within the plant cell.

Enzymatic Interaction Kinetics

The interaction between this compound and the PPO enzyme is characterized by a high degree of specificity and affinity. While specific kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound are subjects of ongoing research, the general mechanism involves the binding of the inhibitor to the active site of the enzyme. researchgate.netresearchgate.net This binding prevents the natural substrate, protoporphyrinogen IX, from accessing the active site, thereby halting the enzymatic reaction. The kinetics of this inhibition are crucial for understanding the potency and efficacy of this compound as a herbicide.

Table 1: Overview of this compound's Primary Target and Initial Effects

| Feature | Description |

| Primary Target Enzyme | Protoporphyrinogen Oxidase (PPO) herts.ac.ukpioneer.comweedscience.org |

| Enzyme Location | Chloroplast ucanr.edu |

| Catalyzed Reaction | Oxidation of Protoporphyrinogen IX (PPGIX) to Protoporphyrin IX (PPIX) ucanr.edupioneer.com |

| Effect of Inhibition | Accumulation of Protoporphyrinogen IX pioneer.com |

| Consequence | Formation of singlet oxygen in the presence of light pioneer.com |

Cellular and Subcellular Modulations

The inhibition of PPO by this compound sets off a series of detrimental events at the cellular and subcellular levels, ultimately leading to plant death.

Induction of Oxidative Stress and Reactive Oxygen Species Accumulation

The primary consequence of PPO inhibition is the generation of reactive oxygen species (ROS). pioneer.com The buildup of protoporphyrinogen IX, which is subsequently oxidized outside of the normal enzymatic pathway, results in the production of singlet oxygen (¹O₂), a highly destructive form of ROS. pioneer.com This surge in ROS overwhelms the plant's natural antioxidant defense systems, leading to a state of severe oxidative stress. mdpi.comnih.gov

Oxidative stress causes widespread damage to vital cellular components, including lipids, proteins, and nucleic acids. researchgate.netcas.cz This damage disrupts cellular homeostasis and triggers a cascade of events leading to cell death. mdpi.com

Impact on Cellular Membrane Integrity and Function

The ROS generated due to PPO inhibition, particularly singlet oxygen, readily attack the polyunsaturated fatty acids within cellular membranes. researchgate.netcas.cz This process, known as lipid peroxidation, severely compromises the integrity and fluidity of the plasma membrane and other organellar membranes. researchgate.netlipotype.com

The damaged membranes become leaky, leading to the uncontrolled movement of ions and cellular contents, disruption of cellular compartmentalization, and ultimately, cell lysis. ucanr.edupioneer.comalliedacademies.org The loss of membrane integrity is a critical factor in the rapid desiccation and necrosis observed in plants treated with PPO-inhibiting herbicides. ucanr.edu

Chloroplast Pigment Biosynthesis and Degradation Pathways

This compound's primary action directly disrupts the biosynthesis of chlorophyll, a key pigment for photosynthesis. ucanr.edugoogle.com By inhibiting PPO, the production of protoporphyrin IX, a precursor to chlorophyll, is blocked. ucanr.edupioneer.com This inhibition leads to a halt in chlorophyll synthesis. mdpi.com

Furthermore, the oxidative stress induced by this compound accelerates the degradation of existing chlorophyll and other chloroplast components. pioneer.com The destruction of chloroplasts and their pigments results in the characteristic bleaching and browning of leaf tissue, a hallmark symptom of PPO-inhibiting herbicides. ucanr.edupioneer.com The disruption of chloroplast structure and function ultimately leads to the cessation of photosynthesis and the death of the plant. nih.gov

Table 2: Cellular and Subcellular Effects of this compound

| Cellular Process | Effect of this compound |

| Oxidative State | Induces severe oxidative stress through the accumulation of Reactive Oxygen Species (ROS), primarily singlet oxygen. pioneer.commdpi.com |

| Membrane Integrity | Causes lipid peroxidation, leading to loss of membrane integrity and leakage of cellular contents. ucanr.eduresearchgate.netcas.cz |

| Chloroplast Function | Inhibits chlorophyll biosynthesis by blocking a key precursor and leads to the degradation of existing pigments and chloroplast structures. ucanr.edupioneer.comgoogle.commdpi.com |

Crosstalk with Endogenous Plant Hormone Networks

This compound's activity is centrally characterized by its profound influence on the hormonal balance within a plant. It orchestrates the metabolism and signaling of several key phytohormones, including auxins, cytokinins, and ethylene (B1197577), to regulate processes such as organ abscission. mdpi.comnih.gov The interplay between these hormonal systems is complex, with interactions being either synergistic or antagonistic depending on the specific cellular context and developmental stage. frontiersin.orgresearchgate.net

This compound exposure significantly modulates auxin homeostasis and signaling. It has been shown to down-regulate the expression of genes involved in the biosynthesis of indole-3-acetic acid (IAA), the primary auxin in plants, particularly within leaf tissues. nih.gov Concurrently, it represses genes associated with auxin signaling and transport. nih.gov

This dual repression leads to a rapid and pronounced decrease in IAA content, which alters the established auxin concentration gradient across plant tissues. mdpi.comnih.gov The auxin gradient theory posits that the relative concentration of auxin is a decisive factor in organ shedding; by disrupting this gradient, this compound accelerates abscission. mdpi.com The modulation of auxin transporter proteins, which are critical for maintaining polar auxin flow, is a key aspect of this mechanism. nih.govnih.gov Studies using auxin transport inhibitors have demonstrated that the morphogenetic effects induced by similar compounds are dependent on the transport of endogenous auxin signals. nih.gov

Table 1: Observed Effects of this compound on Auxin-Related Processes

| Process | Effect | Key Genes/Components Involved | Reference |

| Biosynthesis | Down-regulated | Indole-3-acetic acid (IAA) biosynthesis genes | nih.gov |

| Signaling | Down-regulated | Auxin signal and transport genes | nih.gov |

| Transport | Inhibited/Altered | Auxin transporters (e.g., AUX1, LAX3) | nih.gov |

| Concentration | Reduced IAA content | Changes in auxin gradient | mdpi.com |

As a compound with strong cytokinin-like activity, this compound directly and indirectly manipulates cytokinin pathways. nih.gov Cytokinins are a class of phytohormones that regulate cell division and proliferation and are perceived by membrane-localized histidine-kinase receptors. scispace.comnih.gov this compound is thought to interact with these receptors, mimicking natural cytokinins like zeatin and isopentenyladenine (iP). nih.gov

Research indicates that this compound application suppresses the expression of cytokinin biosynthesis genes while simultaneously inducing genes responsible for cytokinin degradation. nih.gov This leads to a net reduction in the levels of active endogenous cytokinins. nih.gov The regulation of cytokinin levels is crucial, as it can influence the plant's sensitivity to other hormones, notably ethylene. nih.gov The biosynthesis of cytokinins begins with the enzyme isopentenyl transferase (IPT), which is a primary regulatory point. scispace.comresearchgate.net Degradation is often carried out by cytokinin oxidase/dehydrogenase (CKX) enzymes, the genes for which can be induced by this compound. scispace.com

Table 2: Summary of this compound's Impact on Cytokinin Pathways

| Process | Effect | Key Genes/Components Involved | Reference |

| Biosynthesis | Suppressed | Isopentenyl transferase (IPT) genes | nih.govscispace.com |

| Degradation | Induced | Cytokinin oxidase/dehydrogenase (CKX) genes | nih.govscispace.com |

| Receptor Activation | Mimics natural cytokinins | Histidine-kinase receptors | nih.govscispace.comnih.gov |

| Endogenous Levels | Reduced | Isopentenyladenine (iP) | nih.gov |

The interaction of this compound with the gibberellin (GA) pathway is less direct but occurs as part of the broader hormonal crosstalk. mdpi.comfrontiersin.org Gibberellins (B7789140) are essential for various developmental processes, and their concentration is tightly regulated through biosynthesis and catabolism, primarily via the action of GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox). nih.govresearchgate.netcsic.es

Evidence suggests that other hormones modulated by this compound, such as ethylene and auxin, can in turn influence GA levels. mdpi.comfrontiersin.org For example, ethylene can indirectly induce GA, affecting processes like the formation of the abscission zone. mdpi.com Furthermore, the balance between auxin and gibberellin is critical in regulating cell proliferation and differentiation in meristems. frontiersin.org The regulation of GA biosynthesis genes is known to be responsive to a variety of developmental and environmental signals, including other hormones. nih.govrothamsted.ac.uknih.gov

This compound is a potent inducer of ethylene biosynthesis and signaling. mdpi.comnih.gov Studies have shown that it up-regulates the expression of genes encoding key enzymes in the ethylene production pathway, such as 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, leading to enhanced ethylene accumulation. nih.gov This interaction is a critical component of the auxin-ethylene crosstalk that governs organ abscission. nih.gov

The interplay extends to brassinosteroids (BRs), which are steroidal phytohormones involved in a wide range of developmental processes and stress responses. mdpi.com The interaction between BRs and ethylene can be both synergistic and antagonistic. nih.gov For instance, while both can promote cell elongation, BRs can also repress ethylene biosynthesis and signaling to modulate certain growth responses. nih.govmdpi.com BRs themselves participate in complex signaling cascades that crosstalk with auxin and other hormone pathways, creating a dense regulatory network that this compound influences. mdpi.comresearchgate.net

Transcriptomic and Proteomic Responses to this compound Exposure

Exposure of plants to this compound triggers extensive reprogramming of gene expression and protein abundance. mdpi.comfrontiersin.org Comprehensive transcriptomic analyses, such as RNA-sequencing, have been employed to create dynamic profiles of the genetic responses following treatment. mdpi.comnih.gov These studies reveal that thousands of genes are differentially expressed, highlighting a complex and widespread cellular response. nih.gov

The genes affected are predominantly involved in phytohormone metabolism and signaling, as discussed above, but also include those related to stress responses, signal transduction, and cell wall modification. nih.govmdpi.com Proteomic studies complement this data by confirming changes in protein levels and identifying post-translational modifications that are crucial for regulating protein activity. nih.govexlibrisgroup.com The integrated analysis of transcriptomic and proteomic data provides a systems-level understanding of the molecular mechanisms underpinning the physiological effects of this compound. mdpi.comfrontiersin.org

Table 3: Major Categories of Genes and Proteins Affected by this compound

| Functional Category | General Response | Examples | Reference |

| Hormone Metabolism | Up- and Down-regulation | Ethylene biosynthesis genes (up), Auxin & Cytokinin biosynthesis genes (down) | mdpi.comnih.gov |

| Hormone Signaling | Altered Expression | Response regulators, Transcription factors | frontiersin.orgnih.gov |

| Stress Response | Induced | Genes related to oxidative stress, Pathogenesis-related proteins | nih.govfrontiersin.org |

| Cell Wall Modification | Altered Expression | Hydrolases, Expansins | nih.gov |

| Transcription Factors | Differential Expression | ARFs, ERFs, BZR1 | nih.govnih.gov |

Ion Channel Activity and Secondary Messenger Systems

The molecular action of this compound also involves the modulation of ion channel activity and associated secondary messenger systems. nih.gov The induction of developmental programs by this compound is sensitive to inhibitors of ion transport, particularly those affecting calcium (Ca²⁺) and sodium (Na⁺) channels. nih.gov This indicates that ion fluxes across cellular membranes are a necessary component of the signaling cascade initiated by the compound. nih.govmdpi.com

Activation of hormone receptors often leads to the generation of intracellular second messengers, such as inositol (B14025) phosphates, diacylglycerol, and cyclic nucleotides, as well as fluctuations in cytosolic Ca²⁺ levels. mhmedical.comnih.gov These second messengers, in turn, activate protein kinases and phosphatases, which can phosphorylate or dephosphorylate target proteins, including ion channels, thereby modulating their activity. mhmedical.comnih.gov This creates a feedback mechanism where hormonal signals regulate ion fluxes, and changes in membrane potential and ion concentration can influence hormone responses. nih.gov The metabolic cascade initiated by this compound therefore includes an initial signaling event at the hormone receptor level, the subsequent involvement of secondary messengers, and the modulation of ion channel activity to execute a cellular response. nih.gov

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. This technique is valuable for predicting the efficacy of new compounds.

Predictive Models for Biological Efficacy

There are no specific, publicly documented QSAR models developed exclusively for predicting the biological efficacy of Thidiazimin. However, QSAR analyses have been successfully applied to other related heterocyclic compounds, such as thiazolidine-4-one and thiazolidinedione derivatives, to predict activities like anti-tubercular and PTP 1B inhibitory effects. nih.govnih.gov These studies typically involve calculating a large number of molecular descriptors and then using statistical methods to build a predictive model. nih.gov For instance, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area were positively correlated with anti-tubercular activity. nih.gov

Statistical Validation of SAR Hypotheses

The statistical validation of any potential SAR hypotheses for this compound would be a crucial step in computational analysis. This process typically involves internal and external validation methods to ensure the robustness and predictive power of the QSAR model. For other thidiazole-related compounds, statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and prediction for an external test set (R²pred) are used to validate the models. jchemlett.com Without published QSAR studies on this compound, there is no available data on the statistical validation of its specific SAR.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Characterization of Binding Pockets and Active Sites

While the specific binding pocket and active site interactions for this compound have not been detailed, related research on other thidiazole derivatives provides insights into how these types of molecules might interact with their biological targets. For example, docking studies on pyridine-based thiadiazole derivatives targeting the COX-2 enzyme have identified key binding affinities and interactions. nih.gov Similarly, studies on other heterocyclic compounds have characterized the binding modes within the active sites of their respective target proteins, such as the plant hormone receptor TIR1 for certain benzoxazinones. mdpi.com

Identification of Key Amino Acid Residues in Ligand Binding

The identification of key amino acid residues that are crucial for the binding of a ligand is a primary outcome of molecular docking studies. For other thidiazole and thiazolidinone compounds, research has successfully identified these critical residues. For instance, in the case of thiazolino 2-pyridone amide analogs, amino acids such as Glu154, Phe151, and Arg150 were found to be important for stabilizing the inhibitor. jchemlett.com Another study on 4-thiazolidinone (B1220212) derivatives as hDHODH inhibitors suggested that a hydrogen bond with Tyr38 and a water-mediated hydrogen bond with Ala55 are important for bioactivity. nih.gov Without specific docking studies on this compound, the key residues for its interactions remain uncharacterized.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. ebsco.commdpi.com These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. mdpi.comchemcomp.comyoutube.com For several thidiazole and thiazolidinedione derivatives, MD simulations have been employed to validate the stability of docking poses and to understand the dynamic behavior of the complex. nih.govnih.gov These simulations can reveal the stability of hydrogen bonds and other interactions, offering a more dynamic picture than static docking poses. nih.gov However, there are no publicly available MD simulation studies specifically focused on the conformational analysis of this compound.

Design of this compound Analogues Based on SAR Insights

The design of novel analogues of a lead compound like this compound is a systematic process guided by Structure-Activity Relationship (SAR) and computational studies. oncodesign-services.com The primary goal of this process is to enhance the desired biological activity, selectivity, and pharmacokinetic properties of the parent molecule while minimizing potential off-target effects. oncodesign-services.comdrugdesign.org This is achieved by making targeted modifications to the chemical structure of this compound and evaluating the impact of these changes on its activity. drugdesign.org

The core of this design strategy lies in identifying the key structural features of the this compound molecule that are essential for its biological function, often referred to as the pharmacophore. upmbiomedicals.com Once these critical elements are understood, medicinal chemists can explore various chemical modifications to optimize the compound's performance. drugdesign.org This iterative process of design, synthesis, and biological testing allows for the refinement of the molecular structure to achieve the desired therapeutic or biological profile. oncodesign-services.com

Computational tools play a crucial role in modern drug and herbicide discovery by predicting how structural changes might affect a molecule's activity before a compound is even synthesized. oncodesign-services.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the potential of designed analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. oncodesign-services.comresearchgate.netacademicjournals.org

Research Findings on Analogue Design

While specific research on the design of this compound analogues is not extensively documented in publicly available literature, the principles of analogue design can be illustrated by examining studies on structurally related heterocyclic compounds. These studies provide a framework for how one might approach the design of novel this compound derivatives.

For instance, in the development of anticancer agents based on a thiazolidin-4-one scaffold, which shares some structural similarities with heterocyclic compounds, researchers have explored the impact of various substituents on the molecule's activity. nih.gov Studies on 3,6-diaryl-7H- rsc.orgljmu.ac.ukekb.egtriazolo[3,4-b] nih.govrsc.orgekb.egthiadiazines, designed as tubulin inhibitors, have shown that replacing the classic 3,4,5-trimethoxyphenyl group with other moieties such as 3,4-methylenedioxyphenyl or 3,4-dimethoxyphenyl can maintain or even improve antiproliferative activity. nih.govresearchgate.net This suggests that the A-ring of such compounds can be modified to fine-tune their biological effects. nih.govresearchgate.net

Computational studies on derivatives of thieno[3,4-c] rsc.orgljmu.ac.uknih.govthiadiazole have been used to understand their electronic properties, which can be crucial for their biological activity. rsc.org Such computational approaches could be applied to this compound to predict the effects of structural modifications on its electronic and binding characteristics. rsc.org

The following interactive data tables showcase findings from studies on related heterocyclic compounds, illustrating the kind of data that would be generated in the process of designing and evaluating this compound analogues.

Table 1: Antiproliferative Activity of Designed Triazolo[3,4-b] nih.govrsc.orgekb.egthiadiazine Analogues

This table presents the half-maximal inhibitory concentration (IC50) values of selected analogues against various human cancer cell lines, demonstrating how structural modifications can influence cytotoxic potency. nih.gov

| Compound | R1 Group | R2 Group | SGC-7901 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |

| 6c | 4-OCH3 | 4-OCH3 | 0.021 | 0.025 | 0.023 |

| 6e | 4-OCH3 | 3,4-(OCH3)2 | 0.018 | 0.019 | 0.020 |

| 6g | 3,4-(OCH2O) | 4-F | 0.033 | 0.035 | 0.031 |

| 6i | 3,4-(OCH2O) | 4-OCH3 | 0.011 | 0.015 | 0.013 |

| 6k | 3,4-(OCH2O) | 3,4-(OCH3)2 | 0.015 | 0.017 | 0.016 |

Table 2: Cytotoxicity of Thiazolidin-4-one Analogues

This table shows the cytotoxic activity (IC50) of different thiazolidin-4-one derivatives against various tumor cell lines, highlighting the impact of substituent changes on anticancer efficacy. nih.gov

| Compound | R Group | HT-29 IC50 (µM) | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 4 | 2-Cl | 0.073 | 0.35 | 3.10 |

| 5 | 4-Cl | Not Reported | 3.8 | 3.4 |

These examples from related compound classes underscore the general strategies that would be employed in the design of novel this compound analogues. The process would involve the synthesis of a library of related compounds with systematic variations in their chemical structure, followed by rigorous biological evaluation to establish clear Structure-Activity Relationships. This, in turn, would guide further optimization efforts.

Metabolic Fate and Degradation in Biological Systems

Metabolite Identification and Profiling in Planta

The biotransformation of Thidiazimin within a plant begins with structural modifications that alter its activity and prepare it for further processing. Key initial steps involve the cleavage of its core structure and the potential formation of temporary storage forms.

Pathways of Amide Bridge Cleavage

While direct studies on the amide bridge cleavage of this compound are not extensively documented, research on the structurally related phenylurea compound, Thidiazuron (TDZ), provides significant insights into this likely metabolic pathway. nih.govresearchgate.net In studies on TDZ, a primary metabolic step is the cleavage of the amide bridge connecting its phenyl and thiadiazol rings. nih.gov This cleavage breaks the parent molecule into separate organic nitrogen and sulfur-containing compounds. nih.gov Given the presence of a similar structural linkage in this compound, it is hypothesized that a comparable enzymatic hydrolysis of the amide bond occurs, representing a critical deactivation step. This process would break the molecule into its constituent thiazole (B1198619) and other ring moieties, effectively neutralizing its PPO-inhibiting activity.

Characterization of Oligomeric Forms and Reservoir Mechanisms

A notable metabolic characteristic hypothesized for the related compound TDZ is the formation of oligomers within plant tissues. nih.gov Research using untargeted metabolomics did not detect the TDZ monomer intact within tissues but instead found evidence of putative oligomeric forms. nih.gov It is theorized that these oligomers may be formed through processes such as Diels-Alder reactions. nih.gov

This oligomerization could serve as a reservoir mechanism, where the herbicide is stored in an inactive, polymeric state. nih.gov Over time, these oligomers would slowly break down, releasing the active monomer back into the plant tissues. nih.gov This slow-release mechanism could explain the long-lasting biological effects observed with some compounds. While not directly confirmed for this compound, this process represents a potential pathway for its sequestration and persistence within the plant. The formation of such oligomers can be influenced by catalysts within the plant, such as cell wall peroxidases, which have been shown to polymerize certain conjugated oligomers in vivo. rsc.org

Conjugation Reactions and Detoxification Pathways

Following initial modifications, the resulting metabolites of this compound undergo conjugation, a crucial detoxification process in plants. This involves attaching endogenous molecules like glutathione (B108866) or glucose to the metabolite, which increases water solubility and facilitates compartmentalization or excretion.

Gluthathione and Glucose Conjugation Mechanisms

The detoxification of many herbicides, including PPO inhibitors, heavily relies on conjugation with the tripeptide glutathione (GSH) or the sugar glucose. unl.edunih.gov

Glutathione Conjugation: This pathway is catalyzed by glutathione S-transferases (GSTs). nih.gov These enzymes attach the nucleophilic sulfur atom of the cysteine residue in glutathione to an electrophilic site on the herbicide metabolite. nih.govmdpi.com This reaction typically results in a more water-soluble, non-toxic conjugate that can be actively transported from the cytoplasm into the vacuole for storage or further degradation. nih.gov This sequestration is vital as it removes the xenobiotic compound from the active metabolic sites in the cytoplasm. nih.gov

Glucose Conjugation: In this pathway, catalyzed by UDP-glucosyltransferases (UGTs), a glucose molecule is attached to the herbicide metabolite. unl.edu Depending on the available functional group on the metabolite, this can occur via O-glucosylation (to a hydroxyl group) or N-glucosylation (to an amine group). unl.edu If the metabolite has a carboxylic acid group, a glucose ester can be formed. unl.edu These glucosylated conjugates are also more polar and less toxic. However, some glucose ester conjugates can be unstable and may be hydrolyzed back to the active herbicide form by esterase enzymes, making this a potentially reversible detoxification step. unl.edu

| Conjugation Pathway | Key Enzyme Family | Endogenous Molecule | Resulting Conjugate | Primary Function |

|---|---|---|---|---|

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione (GSH) | Thioether Conjugate | Detoxification, Vacuolar Sequestration |

| Glucose Conjugation | UDP-Glucosyltransferases (UGTs) | Glucose (from UDPG) | Glucoside or Glucose Ester | Detoxification, Increased Polarity |

Role of Specific Plant Enzymes in Metabolite Inactivation

Several enzyme families are critical for the successful inactivation and processing of this compound metabolites. The coordinated action of these enzymes constitutes the plant's defense system against xenobiotic compounds.

Following conjugation by GSTs, the resulting glutathione conjugates (GS-conjugates) are transported into the vacuole. nih.gov Inside the vacuole, they can be further broken down by specific peptidases. nih.gov For instance, vacuolar enzymes such as γ-glutamyl transpeptidases (GGTs) and carboxypeptidases can cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, leaving a cysteine conjugate that may undergo further processing. nih.govfrontiersin.org This multi-step degradation pathway ensures the irreversible detoxification of the herbicide.

| Enzyme Family | Abbreviation | Role in Metabolism | Subcellular Location |

|---|---|---|---|

| Glutathione S-Transferases | GSTs | Catalyzes the conjugation of glutathione to herbicide metabolites. | Cytosol |

| UDP-Glucosyltransferases | UGTs | Catalyzes the conjugation of glucose to herbicide metabolites. | Cytosol, ER |

| γ-Glutamyl Transpeptidases | GGTs | Initiates the degradation of glutathione conjugates. | Vacuole, Apoplast |

| Carboxypeptidases | - | Involved in the degradation of glutathione conjugates. | Vacuole |

Differential Metabolism in Susceptible vs. Tolerant Plant Species

The difference in tolerance to this compound between various plant species is largely attributed to the rate and efficiency of its metabolic degradation.

Tolerant plant species are typically characterized by a more rapid and efficient metabolism of the herbicide. They exhibit higher constitutive or induced levels of the enzymes responsible for detoxification, such as GSTs and UGTs. This allows the tolerant plant to quickly convert the active this compound into inactive conjugates, preventing the accumulation of the toxic, photosensitizing protoporphyrin IX that results from PPO inhibition. cambridge.orgbioone.org

In contrast, susceptible weed species metabolize the herbicide much more slowly. frontiersin.org The detoxification enzymes may be less active or present in lower quantities, leading to a prolonged presence of the active this compound molecule in the cells. This allows the herbicide to effectively inhibit the PPO enzyme, leading to rapid cell membrane damage and plant death. scielo.br Metabolic profiling studies on different cultivars have shown that resistant varieties can alter their metabolic pathways to enhance the production of defense-related compounds and detoxify pathogens or chemicals more effectively than susceptible varieties. frontiersin.orgresearchgate.net

| Characteristic | Tolerant Plant Species | Susceptible Plant Species |

|---|---|---|

| Metabolism Rate | Fast | Slow |

| Detoxification Enzyme Activity (e.g., GSTs, UGTs) | High (Constitutive or Inducible) | Low |

| Active Herbicide Concentration | Rapidly decreases | Remains high for longer |

| Metabolite Profile | Rapid accumulation of inactive conjugates | Slow formation of conjugates |

| Outcome | Survival, minimal injury | Necrosis, plant death |

Long-Term Metabolic Cascades and Downstream Effects of this compound

Generally, herbicides in this class work by inhibiting the PPO enzyme, which leads to a cascade of events disrupting cell membrane integrity in susceptible plants. pioneer.com It is also mentioned that this compound can intervene in a plant's metabolism in a regulatory manner, potentially influencing plant constituents and growth. google.com However, the specific long-term consequences of this intervention, including the formation of secondary and tertiary metabolites and their subsequent effects on the organism or the environment, are not well-documented.

For other related compounds, like the more extensively studied Thidiazuron (TDZ), research has shown that it can influence endogenous hormone levels and affect various metabolic pathways, including those for carbohydrates and secondary metabolites like phenols and flavonoids. researchgate.net In some microorganisms, the degradation of Thidiazuron leads to the formation of metabolites such as phenylurea and other water-soluble compounds. nih.gov However, it is crucial to note that this compound and Thidiazuron are distinct compounds, and their metabolic fates and effects cannot be assumed to be identical.

Further research is required to elucidate the specific long-term metabolic fate of this compound, including the identification of its degradation products and their potential for persistence or further transformation in various biological systems. Understanding these metabolic cascades is essential for a complete assessment of its physiological and environmental impact.

Mechanisms of Efficacy in Agricultural and Biotechnological Applications

Modulation of Crop Development and Yield Components

Beyond its applications in tissue culture, Thidiazuron has been investigated for its potential to modulate crop development in the field, thereby enhancing yield components such as seed and fruit size. nih.govnih.gov Yield is a complex trait determined by multiple components, including biomass accumulation, the number of productive tillers or spikes, and the size and number of seeds or fruits. frontiersin.org Plant growth regulators can influence these components by altering developmental processes like cell division and nutrient partitioning. nih.gov

Influence on Seed Development and Size Regulation

Seed size is a critical agronomic trait that directly impacts crop yield and quality. nih.govmdpi.com The development of a seed is a complex process regulated by the coordinated expression of genes in maternal and zygotic tissues, influenced by hormonal and environmental signals. mdpi.com

Table 2: Effect of Thidiazuron (TDZ) Treatment on the Expression of Key Genes Regulating Seed Size in Brassica napus This table is interactive. You can sort and filter the data by clicking on the headers.

| Gene Category | Gene Name | Effect of TDZ Treatment | Implied Role in Seed Size | Reference |

|---|---|---|---|---|

| G-Protein Signaling | AGG3, RGA1 | Upregulated | Positive Regulation | nih.gov |

| Transcriptional Regulators | ANT, GS2 | Upregulated | Positive Regulation | nih.gov |

Mechanisms of Fruit Set and Fruit Size Enhancement

Fruit set, the transition of a flower's ovary into a developing fruit, and subsequent fruit growth are critical determinants of yield in many horticultural crops. researchgate.netnih.gov These processes are heavily dependent on hormonal signals, primarily from auxin and gibberellin, which promote cell division and expansion in the ovary wall following successful pollination. nih.gov

Table 3: Summary of Thidiazuron (TDZ) Effects on Fruit Set and Size in Different Horticultural Crops This table is interactive. You can sort and filter the data by clicking on the headers.

| Crop | Cultivar(s) | Observed Effect | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Pear (Pyrus communis) | 'Spadona', 'Coscia' | Appreciable increase in fruit size. | Direct enhancement of fruit cell division. | researchgate.net |

| Pear (Pyrus sp.) | 'Hosui', 'Packham's Triumph' | Consistently increased fruit set and yield; increased fruit size in 'Hosui'. | Stimulation of fruitlet retention and growth. | scielo.br |

| Apple (Malus domestica) | 'Gala' | Increased fruit set. | Improved pollination/fruit retention. | embrapa.br |

| Apple (Malus domestica) | 'Fuji', 'Gala', 'MacIntosh' | Increased fruit set. | Not specified. | nih.gov |

| Kiwi (Actinidia deliciosa) | 'Hayward' | Improved fruit size. | Not specified. | nih.gov |

Effects on Overall Crop Productivity

In fruit cultivation, Thidiazimin effectively promotes fruit growth and increases the size and seed setting ratio in species like apples, kiwis, and pears. nih.govfrontiersin.org For instance, studies on Brassica napus (rapeseed) indicated that this compound treatment increased seed diameter and silique length, leading to a substantial improvement in yield. frontiersin.org This was attributed to the enlargement of cotyledon epidermal cells and the upregulation of genes associated with maternal tissue development. frontiersin.orgresearchgate.net Similarly, multi-year studies on 'Gala' and 'Fuji' apple trees revealed that this compound application significantly enhanced fruit setting and weight. frontiersin.org In pears, cultivars 'Hosui' and 'Packham's Triumph' showed a consistent increase in fruit set and yield when treated with this compound. researchgate.net Research on mangoes also demonstrated that treatment with this compound significantly increased fruit size and single-fruit weight. oup.comacademax.comresearchgate.net

The mechanism behind this yield enhancement is linked to this compound's ability to increase the sink strength of developing fruits, thereby improving the retention of fruitlets. researchgate.net

Table 1: Effects of this compound on Crop Productivity

| Crop | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|

| Brassica napus (Rapeseed) | Seed Diameter & Yield | Increased seed diameter by 3.6-4.6% and greatly improved overall yield. | frontiersin.org |

| Apple (Malus domestica) | Fruit Set & Weight | Significantly increased fruit setting ratio and fruit weight over multiple seasons. | frontiersin.org |

| Pear (Pyrus calleryana) | Fruit Set & Yield | Consistently increased fruit set and yield in 'Hosui' and 'Packham's Triumph' cultivars. | researchgate.net |

| Mango (Mangifera indica) | Fruit Size & Weight | Significantly increased fruit size and single-fruit weight. | oup.comacademax.com |

| Kiwi (Actinidia deliciosa) | Fruit Size | Effectively promoted fruit growth and increased size. | nih.govfrontiersin.org |

Regulation of Plant Senescence and Post-Harvest Physiology

This compound is a potent inhibitor of plant senescence, the natural aging process in plants that leads to the deterioration of tissues and organs. frontiersin.orgjournalijbcrr.com By delaying senescence, it plays a crucial role in extending the viability and quality of harvested crops.

Mechanisms of Senescence Delay

The anti-senescence activity of this compound is primarily attributed to its strong cytokinin-like properties. frontiersin.orgresearchgate.net Cytokinins are a class of plant hormones known to be involved in the control of chloroplast biogenesis and degradation, pigment accumulation, and the mediation of chloroplast enzyme activities. frontiersin.org this compound effectively mimics these natural hormones, helping to maintain cellular function and delay the onset of aging. researchgate.netresearchgate.net

One of the key mechanisms is the modulation of endogenous plant hormone levels. In mango fruit, for example, this compound treatment delayed the decrease of growth-promoting hormones like gibberellins (B7789140) and indoleacetic acid while reducing the accumulation of senescence-promoting hormones such as abscisic acid and ethylene (B1197577). oup.comacademax.comresearchgate.net It also inhibits the expression of genes related to ethylene biosynthesis and cell wall degradation, which are critical processes in fruit ripening and senescence. academax.comresearchgate.net Furthermore, this compound has been shown to be highly effective in delaying leaf yellowing, a visible sign of senescence, in various ornamental plants like Alstroemeria, by preserving chlorophyll (B73375) content. researchgate.netpsu.edu

Preservation of Post-Harvest Quality and Shelf Life

The delay of senescence by this compound translates directly to improved post-harvest quality and a longer shelf life for various agricultural products. nih.gov This is critical for reducing food waste and maintaining the marketability of perishable goods. mdpi.comtecnosolucionescr.net

In cut flowers such as iris and heliconia, pulse treatments with this compound have been shown to extend vase life significantly. researchgate.netishs.orgucanr.edu For instance, a treatment could extend the vase life of iris flowers by over a day and prevent leaf yellowing. researchgate.netucanr.edu In mangoes, this compound application not only increased fruit size but also maintained firmness, delayed the increase of compounds associated with cell damage (malondialdehyde and H₂O₂), and decreased the disease index during storage. oup.comacademax.comresearchgate.net This preservation of quality allows for a longer period before the fruit becomes unsuitable for consumption. oup.com The treatment helps maintain higher levels of soluble solids, soluble sugars, and titratable acids, which are important for fruit taste and quality. oup.com

Stress Response and Tolerance Enhancement in Plants

This compound also plays a role in enhancing a plant's ability to withstand various environmental stresses by activating its internal defense systems.

Induction of Antioxidant Defense Systems

Plants under stress produce reactive oxygen species (ROS), which can cause significant cellular damage. mdpi.comnih.gov To counteract this, plants have an antioxidant defense system composed of various enzymes. mdpi.comfrontiersin.org this compound has been found to bolster this system. oup.comnih.gov

Studies on mango and strawberry have shown that this compound treatment increases the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD). oup.comnih.govresearchgate.net In mangoes stored post-harvest, this compound-treated fruit maintained higher activities of CAT, SOD, and POD, which helps in scavenging ROS, reducing damage to cell membranes, and thereby delaying senescence. oup.comresearchgate.net Similarly, in pepper cell suspension cultures, this compound application led to elevated activities of SOD and CAT. neliti.com This enhancement of the antioxidant system helps the plant to better cope with oxidative stress induced by various environmental factors. nih.gov

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Plant | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Mango (Mangifera indica) | CAT, SOD, POD | Increased activity during post-harvest storage, with SOD activity being 82.5% higher than control after 7 days. | oup.comresearchgate.net |

| Strawberry (Fragaria x ananassa) | SOD, POD, CAT | Activities tended to decrease and then subsequently increase following application, inhibiting membrane damage. | nih.gov |

| Pepper (Capsicum sp.) | SOD, CAT | Highest SOD and CAT activities were measured at a concentration of 0.4 mM this compound. | neliti.com |

Regulation of Secondary Metabolite Accumulation (e.g., phenolics)

Secondary metabolites, including phenolic compounds, are crucial for plant defense against biotic and abiotic stresses. nih.govnih.govresearchgate.net this compound has been demonstrated to influence the synthesis and accumulation of these valuable compounds. mdpi.comresearchgate.net

In vitro studies have shown that this compound can act as an elicitor, stimulating the production of phenolics. neliti.com In cell suspension cultures of pepper, this compound application influenced the total phenolic amount, although the effect varied with concentration and timing. neliti.com Research on Tartary buckwheat sprouts showed that this compound treatment resulted in the highest accumulation of total phenolics and the specific compound rutin (B1680289) at low concentrations. updatepublishing.com Similarly, in callus cultures of Ipomoea turbinata, this compound was effective in inducing the biosynthesis of commercially important phenolic compounds. researchgate.net The accumulation of these compounds enhances the plant's defense capabilities and can also increase its nutritional or medicinal value. researchgate.net

Genetic and Physiological Basis of Crop Specificity and Cultivar Sensitivity

The efficacy of this compound as a plant growth regulator is not universal; rather, it exhibits significant variability dependent on the plant species and, more granularly, the specific cultivar. This differential response, known as specificity or sensitivity, is a critical factor in its application and is deeply rooted in the inherent genetic and physiological characteristics of the plant. Understanding this basis is essential for optimizing biotechnological protocols and predicting agricultural outcomes. The response spectrum can range from highly effective morphogenesis and defoliation at low concentrations to phytotoxicity and tissue necrosis in non-target or overly sensitive cultivars.

The primary determinants of this specificity can be broadly categorized into genetic factors governing hormone perception and metabolism, and physiological factors related to uptake, transport, and hormonal crosstalk.

Genetic Determinants of Sensitivity

The action of this compound is mediated primarily through the plant's cytokinin signaling pathway. Genetic variations within the components of this pathway are a principal cause of differential sensitivity among cultivars.

Cytokinin Perception and Signal Transduction: this compound, a phenyl-urea type compound, mimics natural cytokinins by binding to cytokinin receptors, which are typically histidine kinases (e.g., AHK2, AHK3, AHK4/CRE1 in Arabidopsis). The binding affinity of this compound to these receptors can vary between plant species due to subtle differences in the receptor's protein structure. Cultivars with receptors that bind this compound with high affinity may exhibit a strong response, while those with lower affinity receptors may be more tolerant. Following reception, the signal is transduced via histidine phosphotransfer proteins (AHPs) to response regulators (ARRs). Type-B ARRs activate transcription of cytokinin-responsive genes, while Type-A ARRs act as negative feedback regulators. Cultivars can have different basal expression levels or inducibility of Type-A ARRs. A cultivar that rapidly upregulates Type-A ARRs in response to this compound can effectively dampen the signal, showing tolerance, whereas a cultivar with a sluggish feedback response may experience an over-amplified signal, leading to stress or abnormal development.

Metabolic Regulation via Cytokinin Oxidase/Dehydrogenase (CKX): The most significant genetic factor controlling sensitivity to this compound is often the activity of Cytokinin Oxidase/Dehydrogenase (CKX) enzymes. These enzymes irreversibly degrade active cytokinins, thereby controlling their endogenous levels. Although this compound itself is not a direct substrate for most CKX enzymes due to its stable phenyl-urea structure, its application causes a dramatic increase in the concentration of endogenous cytokinins (e.g., zeatin, isopentenyladenine). The plant's genetic capacity to upregulate CKX gene expression in response to this surge is a key determinant of tolerance.

Tolerant Cultivars: Often exhibit a rapid and robust induction of CKX gene expression upon exposure to this compound. This leads to the swift degradation of the accumulating endogenous cytokinins, maintaining hormonal homeostasis and preventing phytotoxicity.

Sensitive Cultivars: May show a weak or delayed CKX gene induction. This inability to manage the cytokinin overload results in prolonged, high-level signaling, which can manifest as hyperhydricity, callus formation instead of shoot regeneration, or tissue death.

Research in Pelargonium has illustrated this principle clearly. Cultivars that are recalcitrant to regeneration with this compound often show a much stronger upregulation of CKX genes compared to responsive cultivars, effectively nullifying the intended morphogenic signal.

Table 1: Comparative Expression of Key Cytokinin-Related Genes in Two Hypothetical Wheat (Triticum aestivum) Cultivars in Response to this compound Treatment in Tissue Culture

Click to view interactive data table

| Gene | Cultivar | Treatment | Relative Gene Expression (Fold Change vs. Control) | Implied Phenotype |

| TaCKX1 | Cultivar A (Tolerant) | This compound | 25.4 | High tolerance; rapid degradation of endogenous cytokinins. |

| TaCKX1 | Cultivar B (Sensitive) | This compound | 3.1 | Low tolerance; poor degradation of endogenous cytokinins. |

| TaARR5 (Type-A) | Cultivar A (Tolerant) | This compound | 15.2 | Strong negative feedback; controlled cytokinin response. |

| TaARR5 (Type-A) | Cultivar B (Sensitive) | This compound | 4.5 | Weak negative feedback; prolonged cytokinin signaling. |

| TaRR1 (Type-B) | Cultivar A (Tolerant) | This compound | 2.8 | Moderate activation of cytokinin-responsive genes. |

| TaRR1 (Type-B) | Cultivar B (Sensitive) | This compound | 3.5 | Strong activation, potentially leading to developmental issues. |

Physiological Basis of Specificity

Uptake, Translocation, and Sequestration: The rate at which this compound is absorbed by plant tissues (e.g., leaf, petiole, explant) and transported to target cells can differ among species and cultivars. Factors like cuticle thickness, tissue age, and the density of vascular connections affect bioavailability. Furthermore, some plants can more effectively sequester this compound into vacuoles or metabolically convert it into inactive conjugates (e.g., glycosides), effectively removing it from the active pool. Cultivars with efficient sequestration or conjugation mechanisms will appear more tolerant.

Endogenous Hormonal Balance (Crosstalk): Plant development is governed by the relative balance of multiple hormones, most notably the ratio of auxin to cytokinin. The potent cytokinin activity of this compound can drastically alter this ratio. A cultivar's response is therefore contingent on its native endogenous hormone profile.

A cultivar with naturally high endogenous auxin levels might respond to this compound by forming roots or unorganized callus, as the auxin-to-cytokinin ratio remains favorable for these processes.

Conversely, a cultivar with lower endogenous auxin may respond to the same this compound treatment with prolific shoot formation, as the balance is tipped heavily in favor of cytokinin activity.

this compound can also induce the biosynthesis of other hormones, such as ethylene and abscisic acid, as a stress response. In sensitive cultivars, this secondary induction can lead to inhibitory effects like leaf abscission, senescence, and reduced regenerative capacity, which are often mistakenly attributed solely to cytokinin over-activity.

Studies on somatic embryogenesis in different geranium (Pelargonium x hortorum) cultivars demonstrate this physiological variability. Some cultivars readily form somatic embryos in the presence of this compound, while others exhibit extensive callus browning and necrosis, a classic symptom of oxidative stress and hormonal imbalance.

Table 2: Differential Physiological Response of Four Geranium (Pelargonium x hortorum) Cultivars to a Standardized this compound Treatment for Shoot Regeneration from Leaf Explants

Click to view interactive data table

| Cultivar | Shoot Regeneration Frequency (%) | Average Shoots per Explant | Callus Browning / Necrosis (%) | Inferred Sensitivity Level |

| 'Red Elite' | 85% | 12.4 | < 5% | Low (Responsive) |

| 'White Orbit' | 60% | 7.1 | 15% | Moderate |

| 'Merlot' | 15% | 1.8 | 65% | High (Sensitive) |

| 'Tango' | < 5% | 0.2 | > 90% | Very High (Recalcitrant/Toxic) |

Resistance Development and Management Strategies

Molecular Mechanisms of Herbicide Resistance

Resistance to herbicides, including PPO inhibitors like Thidiazimin, can arise from two primary types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov These mechanisms can exist independently or concurrently within the same plant or population, often leading to complex patterns of cross-resistance or multiple resistance to different herbicide classes. nih.govnih.gov

Target-site resistance (TSR) is the most common resistance mechanism and occurs due to genetic modifications at the herbicide's specific site of action, which prevents the herbicide from binding and exerting its phytotoxic effect. pesticidestewardship.orguppersouthplatte.org For protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, this involves mutations in the gene encoding the PPO enzyme, most commonly the mitochondrial isoform, PPX2. nih.gov

These mutations alter the amino acid sequence of the PPO enzyme, changing its three-dimensional structure. This change reduces the binding affinity of the herbicide to the enzyme, rendering it less sensitive to inhibition. uppersouthplatte.org Even with the herbicide present, the altered enzyme can continue its function, allowing the plant to survive. pesticidestewardship.org

Several key mutations in the PPX2 gene have been identified in various weed species, conferring resistance to PPO-inhibiting herbicides. Research has documented a deletion of a glycine (B1666218) codon at position 210 (ΔG210) and amino acid substitutions at the arginine residue at position 128 (e.g., R128G/M/L) as significant sources of resistance in species like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth). cambridge.orgresearchgate.netmdpi.com More recently, other mutations, such as G399A and V361A in A. palmeri, have also been identified. researchgate.netmdpi.comresearchgate.net

The functional consequence of these mutations is a PPO enzyme that remains active despite herbicide application. For example, while mutant enzymes may exhibit altered kinetics, such as increased Km values (substrate concentration at half-maximal velocity), they often also show increased Vmax values (maximum enzyme velocity), allowing them to function efficiently enough for the weed to survive. researchgate.net

Below is an interactive table summarizing key target-site mutations in the PPX2 gene that confer resistance to PPO inhibitors.

| Mutation | Weed Species | Functional Consequence | References |

| Deletion of Glycine-210 (ΔG210) | Amaranthus tuberculatus, Amaranthus palmeri | Alters the active site cavity, reducing herbicide binding and conferring broad resistance to PPO inhibitors. | cambridge.orgresearchgate.netmdpi.com |

| Arginine-128 substitution (R128G/M/L) | Amaranthus palmeri, Amaranthus tuberculatus, Ambrosia artemisiifolia | Changes an inhibitor binding residue, leading to reduced sensitivity to certain PPO inhibitors. | cambridge.orgresearchgate.netmdpi.com |

| Glycine-399 substitution (G399A) | Amaranthus palmeri | Confers resistance to PPO-inhibiting herbicides. | researchgate.netmdpi.com |

| Valine-361 substitution (V361A) | Amaranthus palmeri | A more recently discovered mutation that confers resistance to specific PPO inhibitors like lactofen (B128664) and fomesafen. | mdpi.comresearchgate.net |

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. nih.govnih.gov Unlike TSR, which is specific to a single mode of action, NTSR can confer cross-resistance to herbicides with entirely different modes of action. nih.govnih.gov The primary NTSR mechanisms are enhanced metabolic degradation and sequestration. nih.govpesticidestewardship.org

Enhanced Metabolic Degradation: Resistant weeds may possess an enhanced ability to detoxify the herbicide before it can cause significant damage. pesticidestewardship.org This process typically involves enzymes from large gene families, such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyltransferases (UGTs). nih.govuppersouthplatte.orglatrobe.edu.au These enzymes modify the herbicide molecule through processes like oxidation, hydrolysis, or conjugation, converting it into a non-phytotoxic form. uppersouthplatte.org This metabolic resistance often mimics the natural tolerance mechanisms found in crop species, where the crop can rapidly metabolize an herbicide that the weed cannot. nih.gov

Sequestration: Another NTSR mechanism is the compartmentalization or sequestration of the herbicide. pesticidestewardship.org In this process, the plant moves the herbicide away from metabolically active areas to regions where it can cause no harm, such as the cell wall or vacuoles. nih.govpesticidestewardship.org The herbicide may also be bound to other molecules, such as sugars, to inactivate it. pesticidestewardship.org

The following table provides a comparison of Target-Site and Non-Target-Site Resistance mechanisms.

| Characteristic | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |

| Primary Mechanism | Alteration of the herbicide's target protein. pesticidestewardship.org | Reduced uptake/translocation, enhanced metabolism, or sequestration of the herbicide. nih.govnih.gov |

| Genetic Basis | Typically conferred by a single gene mutation (monogenic). nih.gov | Often controlled by multiple genes (polygenic). nih.gov |

| Resistance Spectrum | Specific to herbicides with the same mode of action. nih.gov | Can confer broad cross-resistance to herbicides with different modes of action. nih.govnih.gov |

| Evolution | Can evolve relatively quickly under high selection pressure. | Believed to develop more gradually, often in response to various biotic and abiotic stresses. nih.gov |

Evolutionary Dynamics of Herbicide Resistance in Weed Populations

The evolution of herbicide resistance in a weed population is a classic example of natural selection. Within any large weed population, a few individuals may naturally possess traits that allow them to survive a herbicide application. When a herbicide is used repeatedly, these susceptible individuals are killed, while the resistant ones survive, reproduce, and pass their resistance traits to their offspring. latrobe.edu.au

The spread of a resistance gene through a population is influenced by several factors, including the initial frequency of the resistance allele, the intensity of the selection pressure (i.e., how often and effectively the herbicide is used), and the fitness of the resistant individuals in the absence of the herbicide. mari-odu.org

NTSR, being polygenic and often providing a more generalist defense, may evolve more gradually. It can be selected for by a variety of environmental and chemical stressors, not just a single herbicide, potentially leading to a more resilient and difficult-to-manage weed population. nih.govresearchgate.net

Research into Resistance Mitigation and Prevention Strategies

To combat the growing problem of herbicide resistance, research focuses on integrated weed management strategies that reduce the selection pressure for resistance. This includes rotating herbicides with different modes of action, using non-chemical control methods, and employing strategies that prevent the spread of resistant seeds.

One of the most effective chemical strategies for managing resistance is the use of herbicide mixtures. biorxiv.org Applying two or more herbicides with different modes of action in a tank mix can control a broader spectrum of weeds and delay the evolution of resistance. A weed that is resistant to one herbicide in the mix is likely to be controlled by the other.

Research into herbicide combinations often seeks to identify synergistic interactions, where the combined effect of the herbicides is greater than the sum of their individual effects. nih.gov For example, studies have shown that combining auxin mimic herbicides (Group 4) with glyphosate (B1671968) (Group 9) or with photosystem II (PSII) inhibitors can result in synergistic weed control. nih.govawsjournal.org The mechanism for synergy can vary; in some cases, one herbicide may increase the absorption and translocation of the other, leading to enhanced efficacy. nih.govawsjournal.org The strategic combination of a PPO inhibitor like this compound with herbicides from different mode-of-action groups is a key approach to mitigate the risk of resistance and preserve the utility of existing herbicide technologies.

Research on Novel Delivery Systems for this compound Not Found in Available Literature

Extensive searches of scientific and technical literature have yielded no specific research on the development of novel agrochemical delivery systems for the controlled release of the chemical compound this compound. Investigations into microencapsulation, nanoparticle-based carriers, and other advanced formulations specifically designed for this compound did not provide any relevant results.

While the field of agrochemical formulation is actively exploring controlled-release technologies to enhance efficacy, improve safety, and manage resistance for various active ingredients, there is no publicly available information to suggest that this research has been applied to this compound. The existing literature focuses on the general application of such delivery systems for other pesticides and herbicides, without mentioning this specific compound.

Therefore, it is not possible to provide an article on novel delivery systems for the controlled release of this compound as per the requested outline.

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For Thidiazimin, the key abiotic degradation pathways are photodegradation and hydrolysis.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis can be dependent on the pH of the surrounding medium. For some related thiazole (B1198619) herbicides, hydrolysis can be a route of degradation. For instance, under abiotic hydrolysis conditions at pH 5 and 7, it has been suggested that the tetrahydrophthalimido group of a related compound can break off. However, detailed studies outlining the specific hydrolysis pathways and the resultant degradation products for this compound are not extensively documented in available research.

Biotic Degradation by Microbial Communities

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a significant pathway for the dissipation of many pesticides in the environment.

The breakdown of herbicides by soil and aquatic microorganisms is a critical aspect of their environmental fate. For the related compound Thidiazuron, a cotton defoliant, several microbial species have been identified as active in its degradation. Studies have shown that fungi such as Aspergillus versicolor and Torula rosea, as well as bacteria like Flavobacter sp., are effective in breaking down Thidiazuron. nih.gov The cyanobacterium Oscillatoria sp. has also been shown to produce carbon dioxide from the aniline (B41778) ring of Thidiazuron, indicating its use as an energy source. nih.gov While these findings provide insight into the microbial degradation of a structurally similar compound, specific research identifying the key microbial species responsible for the degradation of this compound is not currently available.

The microbial degradation of complex organic molecules like this compound is facilitated by specific enzyme systems. For many pesticides, enzymes such as hydrolases, oxidases, and transferases play a crucial role in the initial steps of breakdown. In the case of some protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides, metabolism-based tolerance in plants is achieved through the action of enzymes like cytochrome P450s and glutathione (B108866) S-transferases, which detoxify the herbicide. While this points to potential enzymatic pathways, the specific microbial enzyme systems involved in the breakdown of this compound have not been characterized in the available scientific literature.

Influence of Environmental Factors on Degradation Rates

Unable to Generate Article on "this compound" Due to Lack of Available Data

A comprehensive search for scientific information on the chemical compound "this compound" has yielded insufficient data to generate the requested article. While the name "this compound" is noted in some databases, it is frequently classified as an obsolete chemical, and detailed research on its environmental fate and degradation pathways is not publicly available.

The specific requirements of the provided outline, including detailed analysis of its degradation under various environmental conditions and the bioavailability of its byproducts, cannot be met with the current body of accessible scientific literature. Searches for "this compound" and its reference number, SN 124085, did not provide the necessary data points concerning its environmental impact. One source explicitly notes that the substance is obsolete and no longer commercially available for crop protection applications, which likely contributes to the scarcity of recent environmental studies. herts.ac.uk

Without foundational research on how "this compound" behaves in different soil types, at various temperatures and moisture levels, and its persistence in the environment, it is impossible to produce a scientifically accurate and informative article as requested.

Advanced Research Methodologies and Analytical Techniques

Omics Technologies in Thidiazimin Research

Omics technologies offer a holistic view of the molecular dynamics within an organism or cell by analyzing entire collections of biological molecules. mfd.org.mk For this compound, these approaches are invaluable for moving beyond simple physiological observations to a deeper understanding of the genetic and metabolic pathways it influences.